EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE
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Overview
Description
EXO-3-BOC-6-CYANO-3-AZABICYCLO[310]HEXANE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE typically involves a series of cyclization reactions. One common method involves the cyclopropanation of alpha-diazoacetates using rhodium-catalyzed reactions . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the compound without requiring distillation or chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the practicality of rhodium-catalyzed cyclopropanation suggests that it could be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE has several scientific research applications:
Mechanism of Action
The mechanism of action of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3 |
InChI Key |
NQLPDUDIPJLXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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